Ethyl oxazolo[4,5-b]pyridine-2-carboxylate
Description
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate (CAS: 93129-56-7) is a heterocyclic compound featuring a fused oxazole-pyridine core with an ethyl ester group. It serves as a critical scaffold in medicinal chemistry, particularly in developing non-peptidic glycoprotein GPIIb/GPIIIa antagonists for antiplatelet therapies . Synthesized via cyclization of 2-amino-3-hydroxypyridine derivatives using acid chlorides or dithioketals in basic media, its structural versatility allows functionalization at multiple positions .
Structure
2D Structure
Properties
IUPAC Name |
ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJHFZZVZJQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538017 | |
| Record name | Ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93129-56-7 | |
| Record name | Ethyl [1,3]oxazolo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
The predominant synthetic strategy to prepare ethyl oxazolo[4,5-b]pyridine-2-carboxylate involves the cyclization of ethyl 2-aminopyridine-3-carboxylate derivatives with aldehydes or ketones in the presence of dehydrating agents. This cyclization typically occurs under reflux conditions in solvents such as ethanol or acetonitrile. The reaction proceeds via condensation followed by ring closure to form the fused oxazole ring.
A representative reaction scheme is:
- Starting Materials: Ethyl 2-aminopyridine-3-carboxylate + aldehyde/ketone
- Reagents: Dehydrating agent (e.g., polyphosphoric acid esters)
- Conditions: Reflux in ethanol or acetonitrile
- Outcome: Formation of this compound via cyclization
Specific Laboratory-Scale Synthesis
One detailed laboratory method involves:
- Reacting 7-amino-5-methyl-pyridine derivatives with ethyl chloroformate in anhydrous tetrahydrofuran (THF) under reflux.
- Subsequent reduction of the ethoxycarbonyl group using lithium aluminium hydride (LiAlH4) at controlled temperatures (0°C) to enhance yield and purity.
- Purification is achieved by column chromatography using silica gel with hexane/ethyl acetate as eluents.
This method allows precise control of reaction parameters such as temperature, time (12–24 hours), and reagent stoichiometry to optimize yield and purity.
Alternative Cyclization Approaches
Research has also demonstrated the use of polyphosphoric acid esters (PPSE) or polyphosphoric acid (PPA) to facilitate cyclization reactions at elevated temperatures (~200°C), yielding oxazolo[4,5-b]pyridine derivatives in high yields (up to 93%). For example, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE results in efficient formation of the oxazolo ring system.
| Step | Reagents/Conditions | Purpose | Yield/Outcome |
|---|---|---|---|
| Cyclization | Ethyl 2-aminopyridine-3-carboxylate + aldehyde/ketone, dehydrating agent (e.g., PPSE, PPA) | Formation of fused oxazole-pyridine ring | High yield (up to 93%) |
| Reduction | Lithium aluminium hydride (LiAlH4), 0°C, 12–24 h | Reduction of ester groups to alcohols or intermediates | Improved yield and purity |
| Purification | Silica gel chromatography, hexane/ethyl acetate | Isolation of pure compound | High purity |
To confirm the successful synthesis and purity of this compound, multiple spectroscopic and analytical techniques are employed:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals for aromatic protons typically appear between δ 7.5–8.5 ppm.
- Ester protons show characteristic signals at δ 4.3–4.5 ppm (–OCH2–) and δ 1.3–1.5 ppm (–CH3).
High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular ion peak at m/z 235.0845 ([M+H]+) consistent with molecular formula C9H8N2O3.
-
- Carbonyl (C=O) stretch observed near 1700 cm⁻¹.
- Aromatic C–N bonds appear around 1600 cm⁻¹.
-
- Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 56.72%, H: 4.76%, N: 15.27%).
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization with aldehyde/ketone | Ethyl 2-aminopyridine-3-carboxylate + aldehyde/ketone | Dehydrating agent (PPSE, PPA) | Reflux or 200°C heating | Up to 93% | High-yielding, widely used |
| Reaction with ethyl chloroformate + reduction | 7-amino-5-methyl-pyridine derivatives | Ethyl chloroformate, LiAlH4 | Reflux in THF, 0°C for reduction | Moderate to high | Requires careful temperature control |
| Bromination and hydrolysis route | Oxazolo[4,5-b]pyridine-2(3H)-one | Br2, DMF, NaOH reflux | Room temp for bromination, reflux for hydrolysis | 90% bromination, 94% hydrolysis | For substituted derivatives |
- The choice of dehydrating agent (PPSE vs. PPA) significantly affects the yield of the cyclization step, with PPA sometimes providing better yields for certain derivatives.
- Temperature control during reduction with LiAlH4 is critical to prevent side reactions and improve purity.
- Purification by column chromatography is essential due to the formation of side products in some synthetic routes.
- The introduction of substituents on the pyridine ring prior to cyclization can influence reaction efficiency and final compound properties.
The preparation of this compound is primarily achieved through cyclization reactions of ethyl 2-aminopyridine-3-carboxylate derivatives with aldehydes or ketones under dehydrating conditions. Laboratory methods involving ethyl chloroformate reactions followed by reduction steps provide alternative synthetic routes. Industrial scale-up would focus on optimizing these methods for yield, purity, and cost-effectiveness, potentially employing continuous flow techniques. Analytical methods including NMR, HRMS, IR, and elemental analysis are indispensable for confirming the successful preparation and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- IUPAC Name : Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate
The compound features a fused oxazole and pyridine structure, which is critical for its biological activity and chemical reactivity.
Medicinal Chemistry
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vivo studies indicated that it could reduce edema and cytokine levels in murine models of inflammation, suggesting potential therapeutic benefits in inflammatory diseases .
Chemical Synthesis
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:
- Substitution Reactions : The chlorine atom at the 5-position can be substituted with other nucleophiles using reagents like sodium methoxide or potassium tert-butoxide .
- Oxidation and Reduction : The compound can be oxidized or reduced to alter the oxidation state of nitrogen and oxygen atoms in the oxazole ring .
- Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions .
Data Table: Biological Activities and IC50 Values
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Cell wall synthesis inhibition |
| Escherichia coli | 15 | Disruption of membrane integrity | |
| Anticancer | A549 (lung cancer) | 8 | Induction of apoptosis |
| Anti-inflammatory | Murine models | N/A | Reduction of cytokine levels |
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry evaluated a series of oxazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between structural modifications and antimicrobial efficacy, emphasizing the role of the chlorine substituent in enhancing activity .
Cancer Cell Line Testing
In vitro testing on lung cancer cell lines (A549) showed significant growth inhibition at concentrations as low as 8 µM. This effect was linked to apoptosis via caspase activation and disruption of mitochondrial membrane potential .
Inflammation Model
In vivo studies using murine models demonstrated that administration of this compound resulted in reduced edema and cytokine levels, suggesting its potential as an anti-inflammatory agent in clinical settings .
Mechanism of Action
The mechanism of action of ethyl oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Benzoxazoles and Benzimidazoles
- Benzoxazole (III) and benzimidazole (IV) derivatives exhibit antifungal activity (IC₅₀ values: 10⁻⁴–10⁻⁶ M) but lack the pyridine ring’s electron-deficient character, reducing their π-stacking interactions in enzyme inhibition compared to oxazolo[4,5-b]pyridines .
- Ethyl oxazolo[4,5-b]pyridine-2-carboxylate (V) demonstrates superior steric and electronic profiles for binding to fungal enzymes, attributed to its planar fused-ring system and ester group’s hydrogen-bonding capacity .
Thiazolo[5,4-b]pyridine Derivatives
- Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate replaces the oxazole oxygen with sulfur, increasing molecular weight (242.68 g/mol vs. 192.17 g/mol) and altering lipophilicity (XLogP3: ~1.4 vs. 1.4).
Imidazo[4,5-b]pyridine Derivatives
- Ethyl 3-imidazo[4,5-b]pyridine-2-carboxylate incorporates a nitrogen-rich imidazole ring, boosting basicity (pKa ~6.5) compared to the oxazole analogue. This enhances solubility in acidic environments but may reduce blood-brain barrier penetration .
Triazolo[4,5-b]pyridine Derivatives
- Ethyl 7-amino-5-methyl-3-substituted-triazolo[4,5-b]pyridine-6-carboxylate features a triazole ring, introducing additional hydrogen-bonding sites. These derivatives show photocytotoxic activity under UV light, a property absent in oxazolo analogues .
Biological Activity
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fused oxazole and pyridine ring system. Its molecular formula is with a molecular weight of approximately 208.18 g/mol. The structural characteristics contribute to its reactivity and biological activity.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound can inhibit or modulate the activity of these targets, leading to various biological effects such as antimicrobial and anticancer properties .
Biological Activities
- Antimicrobial Activity : this compound has shown promising results against various microbial strains. A study demonstrated its efficacy against Candida albicans, with an IC50 value indicating significant antifungal potency .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor growth through specific molecular interactions .
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to polyketide synthases (PKS), which are crucial in the biosynthesis of various natural products .
Case Studies
- Study on Antifungal Activity : A comparative analysis was conducted on a series of oxazolo[4,5-b]pyridine derivatives, including this compound. The study reported an IC50 value of 12 µM against Candida albicans, highlighting its potential as an antifungal agent .
- Anticancer Research : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Fused oxazole-pyridine rings | 12 µM | 15 µM |
| Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate | Bromine substitution at 6-position | 10 µM | 13 µM |
| Ethyl 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate | Chlorine substitution at 5-position | 14 µM | 18 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl oxazolo[4,5-b]pyridine-2-carboxylate, and how can reaction conditions be modified to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted pyridine precursors. A key approach involves reacting 7-amino-5-methyl-pyridine derivatives with ethyl chloroformate under reflux conditions in anhydrous tetrahydrofuran (THF), followed by reduction of the ethoxycarbonyl group using lithium aluminium hydride (LiAlH4) . Modifications such as controlled temperature (0°C during LiAlH4 addition) and extended reaction times (12–24 hours) enhance yield and purity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures structural integrity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and ester groups (δ 4.3–4.5 ppm for –OCH2–; δ 1.3–1.5 ppm for –CH3) to confirm substituent positions .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 235.0845 for the parent compound) and isotopic patterns .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C–N bonds (~1600 cm⁻¹) .
- Elemental Analysis : Confirm C, H, N percentages (e.g., C: 56.72%, H: 4.76%, N: 15.27%) to assess purity .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory biological activity data across derivatives with varying substituents?
- Methodological Answer : Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing vs. donating groups). For example:
- Photocytotoxicity : Derivatives with electron-deficient aryl groups (e.g., –Cl, –Br) exhibit enhanced singlet oxygen quantum yields (ΦΔ > 0.5) due to improved intersystem crossing, whereas electron-rich groups (e.g., –OCH3) reduce activity .
- Enzyme Inhibition : Use dose-response assays (IC50 values) and molecular docking (e.g., SIRT1 activation studies ) to correlate substituent effects with binding affinity.
- Resolution : Compare results across standardized assays (e.g., MTT for cytotoxicity) and validate via control experiments (e.g., ROS scavengers for photodynamic activity) .
Q. How can computational methods predict interactions of derivatives with biological targets like SIRT1?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding poses. For SIRT1 activators, oxazolo[4,5-b]pyridines show hydrogen bonding with Glu230 and π-π stacking with Phe414 .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer efficiency in photodynamic therapy .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What are key considerations in designing experiments to evaluate photocytotoxic activity?
- Methodological Answer :
- Light Source : Use monochromatic LED arrays (λ = 400–700 nm) to match compound absorption maxima .
- Cell Lines : Select photodynamically responsive models (e.g., A549 lung carcinoma) and include dark controls to isolate light-dependent toxicity .
- Mechanistic Probes : Incorporate ROS sensors (e.g., DCFH-DA) and apoptosis markers (Annexin V/PI) to differentiate necrotic vs. apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
